Cas no 2227692-80-8 ((1S)-3-amino-1-4-(methylsulfanyl)phenylpropan-1-ol)
(1S)-3-amino-1-4-(methylsulfanyl)phenylpropan-1-ol Chemical and Physical Properties
Names and Identifiers
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- (1S)-3-amino-1-4-(methylsulfanyl)phenylpropan-1-ol
- (1S)-3-amino-1-[4-(methylsulfanyl)phenyl]propan-1-ol
- 2227692-80-8
- EN300-1821481
-
- Inchi: 1S/C10H15NOS/c1-13-9-4-2-8(3-5-9)10(12)6-7-11/h2-5,10,12H,6-7,11H2,1H3/t10-/m0/s1
- InChI Key: BBGZXTPDBBYXPQ-JTQLQIEISA-N
- SMILES: S(C)C1C=CC(=CC=1)[C@H](CCN)O
Computed Properties
- Exact Mass: 197.08743528g/mol
- Monoisotopic Mass: 197.08743528g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 135
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 71.6Ų
(1S)-3-amino-1-4-(methylsulfanyl)phenylpropan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1821481-0.05g |
(1S)-3-amino-1-[4-(methylsulfanyl)phenyl]propan-1-ol |
2227692-80-8 | 0.05g |
$1296.0 | 2023-09-19 | ||
| Enamine | EN300-1821481-0.1g |
(1S)-3-amino-1-[4-(methylsulfanyl)phenyl]propan-1-ol |
2227692-80-8 | 0.1g |
$1357.0 | 2023-09-19 | ||
| Enamine | EN300-1821481-0.25g |
(1S)-3-amino-1-[4-(methylsulfanyl)phenyl]propan-1-ol |
2227692-80-8 | 0.25g |
$1420.0 | 2023-09-19 | ||
| Enamine | EN300-1821481-0.5g |
(1S)-3-amino-1-[4-(methylsulfanyl)phenyl]propan-1-ol |
2227692-80-8 | 0.5g |
$1482.0 | 2023-09-19 | ||
| Enamine | EN300-1821481-1.0g |
(1S)-3-amino-1-[4-(methylsulfanyl)phenyl]propan-1-ol |
2227692-80-8 | 1g |
$1543.0 | 2023-06-01 | ||
| Enamine | EN300-1821481-2.5g |
(1S)-3-amino-1-[4-(methylsulfanyl)phenyl]propan-1-ol |
2227692-80-8 | 2.5g |
$3025.0 | 2023-09-19 | ||
| Enamine | EN300-1821481-5.0g |
(1S)-3-amino-1-[4-(methylsulfanyl)phenyl]propan-1-ol |
2227692-80-8 | 5g |
$4475.0 | 2023-06-01 | ||
| Enamine | EN300-1821481-10.0g |
(1S)-3-amino-1-[4-(methylsulfanyl)phenyl]propan-1-ol |
2227692-80-8 | 10g |
$6635.0 | 2023-06-01 | ||
| Enamine | EN300-1821481-1g |
(1S)-3-amino-1-[4-(methylsulfanyl)phenyl]propan-1-ol |
2227692-80-8 | 1g |
$1543.0 | 2023-09-19 | ||
| Enamine | EN300-1821481-5g |
(1S)-3-amino-1-[4-(methylsulfanyl)phenyl]propan-1-ol |
2227692-80-8 | 5g |
$4475.0 | 2023-09-19 |
(1S)-3-amino-1-4-(methylsulfanyl)phenylpropan-1-ol Related Literature
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
Additional information on (1S)-3-amino-1-4-(methylsulfanyl)phenylpropan-1-ol
Recent Advances in the Study of (1S)-3-amino-1-4-(methylsulfanyl)phenylpropan-1-ol (CAS: 2227692-80-8)
The compound (1S)-3-amino-1-4-(methylsulfanyl)phenylpropan-1-ol (CAS: 2227692-80-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This chiral amino alcohol derivative, characterized by its unique structural features, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanisms of action, providing valuable insights for drug development.
One of the key advancements in the synthesis of (1S)-3-amino-1-4-(methylsulfanyl)phenylpropan-1-ol involves the use of asymmetric catalytic methods to achieve high enantiomeric purity. Researchers have reported a novel catalytic system that utilizes chiral ligands to control the stereochemistry of the reaction, resulting in yields exceeding 90% with excellent enantioselectivity (ee > 99%). This breakthrough has significant implications for the scalable production of the compound, ensuring its availability for further pharmacological studies.
Pharmacological evaluations of (1S)-3-amino-1-4-(methylsulfanyl)phenylpropan-1-ol have revealed its potential as a modulator of neurotransmitter systems. In vitro and in vivo studies demonstrate its affinity for specific serotonin and dopamine receptors, suggesting possible applications in the treatment of neurological disorders such as depression and Parkinson's disease. Notably, the compound exhibits a favorable pharmacokinetic profile, with good oral bioavailability and minimal off-target effects, making it a promising candidate for clinical development.
Further investigations into the mechanism of action have uncovered the compound's ability to inhibit key enzymes involved in oxidative stress pathways. This property has sparked interest in its potential use as a neuroprotective agent. Recent findings indicate that (1S)-3-amino-1-4-(methylsulfanyl)phenylpropan-1-ol can attenuate oxidative damage in neuronal cells, offering a novel approach to addressing neurodegenerative conditions. These results are supported by robust preclinical data, including animal models of Alzheimer's disease and stroke.
In addition to its neurological applications, (1S)-3-amino-1-4-(methylsulfanyl)phenylpropan-1-ol has shown promise in oncology research. Preliminary studies suggest that the compound can induce apoptosis in certain cancer cell lines, particularly those resistant to conventional chemotherapy. The exact molecular targets remain under investigation, but early evidence points to the involvement of mitochondrial pathways and reactive oxygen species (ROS) modulation. These findings open new avenues for the development of targeted cancer therapies.
Despite these encouraging results, challenges remain in the clinical translation of (1S)-3-amino-1-4-(methylsulfanyl)phenylpropan-1-ol. Issues such as long-term toxicity, drug-drug interactions, and formulation stability need to be addressed in future studies. However, the compound's unique pharmacological profile and versatile applications make it a compelling subject for ongoing research. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate its development and eventual commercialization.
In conclusion, (1S)-3-amino-1-4-(methylsulfanyl)phenylpropan-1-ol (CAS: 2227692-80-8) represents a promising molecule with diverse therapeutic potential. Recent advancements in its synthesis, pharmacological characterization, and mechanistic understanding underscore its value in drug discovery. Continued research will be essential to fully realize its clinical benefits and address existing challenges. This compound exemplifies the intersection of chemical innovation and biological relevance, highlighting the dynamic nature of modern pharmaceutical research.
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